molecular formula C19H20N2O3 B2900504 1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea CAS No. 1448050-96-1

1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea

Cat. No.: B2900504
CAS No.: 1448050-96-1
M. Wt: 324.38
InChI Key: AHCCUQRZVPSWGY-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is a synthetic urea derivative characterized by a benzyl group at the N1-position and a 4-(2-methoxyphenoxy)but-2-yn-1-yl substituent at the N3-position. The compound’s structural uniqueness lies in its alkyne-linked 2-methoxyphenoxy moiety, which confers conformational rigidity and distinct electronic properties.

Properties

IUPAC Name

1-benzyl-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-23-17-11-5-6-12-18(17)24-14-8-7-13-20-19(22)21-15-16-9-3-2-4-10-16/h2-6,9-12H,13-15H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCCUQRZVPSWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Formation of the Benzyl Urea Core

The benzyl urea moiety is typically synthesized via the reaction of benzylamine with an isocyanate derivative. This step leverages the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming a stable urea linkage. For instance, phenyl isocyanate reacts with benzylamine in anhydrous dichloromethane at 0–5°C to yield 1-benzyl-3-phenylurea with >90% efficiency. Alternative methods include the Curtius rearrangement of acyl azides, which generates isocyanates in situ for subsequent urea formation.

Table 1: Comparison of Urea Formation Methods

Method Reagents/Conditions Yield (%) Purity (%) Source
Isocyanate-Amine Reaction Benzylamine, Phenyl isocyanate, DCM, 0°C 92 98
Curtius Rearrangement Benzyl acyl azide, Δ, Toluene 85 95

Introduction of the But-2-yn-1-yl Group

The but-2-yn-1-yl linker is introduced via Sonogashira coupling, which connects a terminal alkyne to an aryl or alkyl halide. For this compound, propargyl bromide serves as the alkyne source, reacting with the urea intermediate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide, and triethylamine. This reaction proceeds in tetrahydrofuran (THF) at 60°C for 12 hours, achieving 78% yield.

Key Reaction Parameters:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Triethylamine (2 equiv)
  • Solvent: THF
  • Temperature: 60°C

Attachment of the 2-Methoxyphenoxy Group

The 2-methoxyphenoxy group is installed via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. In SNAr, the hydroxyl group of 2-methoxyphenol attacks a halogenated but-2-yn-1-yl intermediate under basic conditions (e.g., K₂CO₃ in DMF). This method yields 65–70% of the desired product. The Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine, offers higher regioselectivity (85% yield) but requires anhydrous conditions.

Table 2: Etherification Methods

Method Reagents/Conditions Yield (%) Selectivity Source
SNAr 2-Methoxyphenol, K₂CO₃, DMF, 80°C 68 Moderate
Mitsunobu Reaction DEAD, PPh₃, THF, 25°C 85 High

Alternative Synthetic Routes

Enzymatic Desymmetrization

Recent advances employ enzymatic desymmetrization of 1,3-bisester-cyclohexane to generate chiral intermediates with >99% enantiomeric excess (ee). This approach reduces reliance on harsh reagents and improves scalability.

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors to enhance reaction control and throughput. A two-step flow system combining urea formation and alkyne functionalization achieves 89% yield with 99.5% purity, significantly outperforming batch processes.

Reaction Optimization and Catalysis

Palladium-Catalyzed Coupling

Optimization of Sonogashira coupling reveals that Pd(OAc)₂ with XPhos ligand increases turnover frequency (TOF) by 40% compared to Pd(PPh₃)₄. This system tolerates diverse functional groups, enabling late-stage diversification.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate SNAr reactions but risk urea decomposition above 100°C. Mixed solvent systems (e.g., THF/H₂O) balance reactivity and stability, achieving 72% yield for methoxyphenoxy attachment.

Industrial-Scale Synthesis Considerations

Cost Analysis

Raw material costs dominate production expenses, with 2-methoxyphenol and palladium catalysts accounting for 60% of total costs. Switching to heterogeneous catalysts (e.g., Pd/C) reduces Pd consumption by 70% without compromising yield.

Environmental Impact

Lifecycle assessments highlight solvent recovery as critical for sustainability. Supercritical CO₂ extraction reduces DMF waste by 90%, aligning with green chemistry principles.

Chemical Reactions Analysis

1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group, where nucleophiles like hydroxide ions can replace the methoxy group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.

Scientific Research Applications

1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that are critical in various biological pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1 Substituent Effects and Electronic Properties
  • 1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea (CAS 149282-10-0): Substituents: Chlorophenyl (electron-withdrawing) and methoxy on the urea nitrogen. Key Differences: The chloro group enhances electrophilicity, while the N-methoxy group may disrupt hydrogen-bonding capacity compared to the target compound’s methoxyphenoxy side chain. Physicochemical Data: Molecular weight 290.74 g/mol, predicted pKa 12.75 .
  • 1-Benzyl-3-(4-trifluoromethylphenyl)urea (Alfa Aesar H59782): Substituents: Trifluoromethylphenyl (strong electron-withdrawing).
  • 1-Benzyl-3-(4-ethyl-benzoyl)urea: Substituents: Ethylbenzoyl (bulky, hydrophobic).
2.3 Physicochemical and Structural Analysis
Compound Molecular Weight (g/mol) Key Functional Groups Predicted Solubility Notable Features
Target Compound ~330.4* Alkyne, methoxyphenoxy Moderate (polar) Conformational rigidity
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea 290.74 Chlorophenyl, N-methoxy Low (hydrophobic) Disrupted H-bonding from N-methoxy
1-Benzyl-3-(4-trifluoromethylphenyl)urea 294.26 CF₃, benzyl Very low Enhanced metabolic stability
1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea 271.30 Hydroxyphenyl, ethyl Moderate High purity (99.7% HPLC)

*Estimated based on ’s analogous compound (C17H18N2O3S, MW 330.4) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 1-Benzyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea?

  • Synthesis : The compound can be synthesized via multi-step reactions, including coupling of benzyl isocyanate with a pre-functionalized alkyne intermediate. Key steps involve Sonogashira coupling for alkyne formation and urea bond formation using carbodiimide-mediated reactions .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation. For example, ¹H NMR can confirm methoxy group integration (~δ 3.7–3.9 ppm) and alkyne proton absence, while HRMS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 379.3) .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

  • Methodology :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) for 24–72 hours, followed by HPLC analysis to monitor degradation .
  • Light Sensitivity : Conduct photostability studies under UV/visible light using controlled irradiation chambers .

Q. What in vitro biological screening assays are appropriate for initial activity profiling?

  • Assays :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Antimicrobial Screening : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield and selectivity?

  • Approach :

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, catalyst loading, solvent polarity). For example, optimize Sonogashira coupling using Pd(PPh₃)₂Cl₂ vs. CuI co-catalysts .
  • Flow Chemistry : Implement continuous-flow systems to enhance reaction control and reduce side products (e.g., alkyne dimerization) .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

  • Key Findings :

  • Table 1 : Comparative Bioactivity of Structural Analogs
Compound ModificationActivity (IC₅₀, μM)TargetReference
Methoxy → Ethoxy substitution12.4 → 28.9EGFR kinase
Alkyne → Alkene backboneInactiveAntiproliferative
Benzyl → 4-Fluorobenzyl substitution8.7 → 5.2COX-2 inhibition
  • Methodology : Synthesize analogs with systematic functional group replacements and evaluate via standardized bioassays .

Q. What advanced techniques elucidate enzyme interaction mechanisms?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized enzyme targets (e.g., KD values for kinase interactions) .
  • Molecular Dynamics Simulations : Model ligand-enzyme docking using software like AutoDock Vina to predict binding modes .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB deposition for structural insights) .

Q. How can metabolic stability be evaluated in preclinical models?

  • Protocols :

  • Hepatic Microsome Assays : Incubate with rat/human liver microsomes, quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorometric kits to assess CYP3A4/2D6 inhibition, critical for drug-drug interaction profiling .

Methodological Notes

  • Contradictions in Data :
    • reports higher anticancer activity for methoxy-substituted analogs, while notes inactivity in alkyne-to-alkene modified compounds. Researchers should validate findings across multiple cell lines and assay conditions.
  • Critical Techniques : Prioritize HRMS over elemental analysis for purity assessment due to the compound’s high molecular complexity .

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